7-Fluoro-6-methoxy-quinolin-3-ol
Description
7-Fluoro-6-methoxy-quinolin-3-ol is a fluorinated quinoline derivative characterized by a hydroxyl group at position 3, a methoxy group at position 6, and a fluorine atom at position 5. This substitution pattern confers unique physicochemical and pharmacological properties. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and kinase-inhibitory activities, often attributed to their ability to intercalate into DNA or interact with enzyme active sites . The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group improves solubility and modulates electronic effects on the aromatic system .
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
7-fluoro-6-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H8FNO2/c1-14-10-3-6-2-7(13)5-12-9(6)4-8(10)11/h2-5,13H,1H3 |
InChI Key |
CETKTCRFKGYCET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 7-Fluoro-6-methoxy-quinolin-3-ol, highlighting differences in substituents, physicochemical properties, and reported activities:
Key Observations:
Positional Effects of Substituents: C3 Substitution: Replacing the hydroxyl group with a nitro (NQ1) or iodine atom () alters electronic properties and reactivity. Nitro groups enhance DNA intercalation, while iodine enables radiolabeling . C7 Fluorine vs.
Core Structure Variations: Quinoline vs. Quinazoline: 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol () features a quinazoline core, which enhances kinase inhibitory activity due to improved hydrogen bonding with ATP-binding pockets .
Biological Activity Trends: Antibacterial Activity: Compounds with a ketone at C4 (e.g., dihydroquinolinones in ) mimic fluoroquinolones, targeting DNA gyrase . Anticancer Potential: Nitroquinolines (NQ1–NQ6) exhibit multitarget activity, including topoisomerase inhibition and apoptosis induction .
Physicochemical Properties :
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